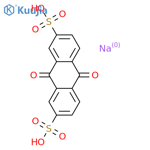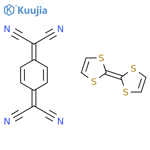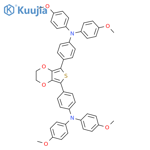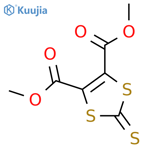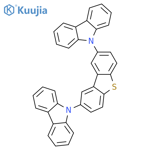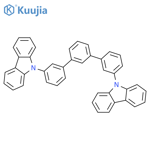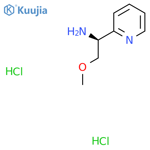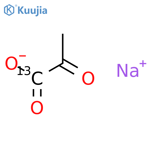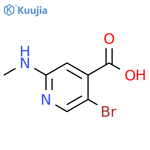Biosensor Materials
Biological electronic materials are advanced composite substances that combine the functions of biocompatibility and conductivity, enabling them to interact with biological systems while maintaining electrical properties. These materials find applications in biosensors, bioelectronics, and biomedical devices. They can be derived from natural sources such as proteins and polysaccharides or synthesized through chemical modifications for enhanced performance. Biomedical applications include tissue engineering scaffolds, neural interfaces, and drug delivery systems, where their ability to integrate with biological tissues without causing adverse reactions is critical. The unique properties of these materials make them indispensable in advancing the fields of regenerative medicine and bioelectronics.
Biological electronic materials are designed to mimic natural processes while offering technological advantages such as biodegradability and flexibility. Their development often involves interdisciplinary collaboration, integrating expertise from chemistry, biology, and engineering to create innovative solutions for healthcare and environmental applications.

関連文献
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
